molecular formula C9H8BrN3 B1289530 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine CAS No. 850349-24-5

3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Cat. No.: B1289530
CAS No.: 850349-24-5
M. Wt: 238.08 g/mol
InChI Key: ROCSBEALVUBRBM-UHFFFAOYSA-N
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Description

3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 4-bromo-1H-pyrazol-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine typically involves the reaction of 4-bromo-1H-pyrazole with a suitable pyridine derivative. One common method is the nucleophilic substitution reaction where 4-bromo-1H-pyrazole reacts with a pyridine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products vary depending on the extent of oxidation or reduction.

    Coupling Reactions: Products are typically more complex heterocyclic compounds.

Scientific Research Applications

3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A precursor in the synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine.

    3-((4-Chloro-1H-pyrazol-1-yl)methyl)pyridine: Similar structure with a chlorine atom instead of bromine.

    3-((4-Methyl-1H-pyrazol-1-yl)methyl)pyridine: Similar structure with a methyl group instead of bromine.

Uniqueness

This compound is unique due to the presence of the bromine atom, which can be used for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCSBEALVUBRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592285
Record name 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850349-24-5
Record name 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 850349-24-5
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